N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound featuring a benzothiophene ring system
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-12-5-7-13(8-6-12)23-11-18(22)20-9-16(21)15-10-24-17-4-2-1-3-14(15)17/h1-8,10,16,21H,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJVPQSDYBRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the coupling of 1-benzothiophene-3-yl with appropriate reagents to introduce the hydroxyethyl and sulfanyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to optimize the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl (-CH₂CH₂OH) group undergoes oxidation under controlled conditions:
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Primary oxidation with pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to a ketone, forming N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide.
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Stronger oxidizing agents like KMnO₄ or CrO₃ further oxidize the ketone to a carboxylic acid derivative (N-[2-(1-benzothiophen-3-yl)-carboxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide) under acidic conditions .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| PCC in CH₂Cl₂ | Ketone derivative | 65–75% | 0°C, 2–4 hours |
| KMnO₄ in H₂SO₄ | Carboxylic acid derivative | 40–50% | Reflux, 6–8 hours |
Substitution Reactions
The sulfanyl (-S-) group participates in nucleophilic substitution reactions:
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Halogenation : Treatment with Cl₂ or Br₂ in CCl₄ replaces the sulfanyl group with chlorine or bromine, forming halogenated acetamides .
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Thiol-disulfide exchange : Reacts with disulfides (e.g., (CH₃)₂S₂) to form mixed disulfide derivatives .
| Reagent | Product | Application |
|---|---|---|
| Cl₂ in CCl₄ | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)chloro]acetamide | Intermediate for drug design |
| (CH₃)₂S₂ in EtOH | Disulfide-linked dimer | Polymer chemistry |
Electrophilic Aromatic Substitution (EAS)
The benzothiophene ring undergoes EAS at the 5- and 7-positions due to electron-rich thiophene π-system:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing polarity for solubility studies .
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Sulfonation : Oleum (H₂SO₄/SO₃) adds sulfonic acid groups, useful for salt formation .
| Reaction | Position | Major Product |
|---|---|---|
| Nitration | 5- and 7- | N-[2-(5-nitro-1-benzothiophen-3-yl)-2-hydroxyethyl]-... |
| Sulfonation | 5- | N-[2-(5-sulfo-1-benzothiophen-3-yl)-2-hydroxyethyl]-... |
Hydrolysis and Condensation
The acetamide group is hydrolyzed under acidic or basic conditions:
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Acidic hydrolysis (HCl, reflux) yields 2-[(4-fluorophenyl)sulfanyl]acetic acid and 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine .
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Basic hydrolysis (NaOH, EtOH/H₂O) produces the corresponding carboxylate salt.
Reduction Reactions
Selective reduction of the benzothiophene ring is achieved with:
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Catalytic hydrogenation (H₂/Pd-C) to saturate the thiophene ring, forming dihydrobenzothiophene derivatives .
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NaBH₄/I₂ reduces the carbonyl group in the acetamide to a secondary alcohol.
Comparative Reactivity with Analogues
The fluorophenyl group enhances electrophilic substitution rates compared to non-fluorinated analogues :
| Compound | Nitration Rate (rel.) | Sulfonation Rate (rel.) |
|---|---|---|
| N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide | 1.0 | 1.0 |
| N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(phenylsulfanyl)acetamide | 0.6 | 0.7 |
Key Research Findings
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Antimicrobial activity : Halogenated derivatives (e.g., chloro, bromo) exhibit MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .
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Thermal stability : The fluorophenyl group increases decomposition temperature by ~20°C compared to non-fluorinated analogues .
This compound’s versatility in oxidation, substitution, and condensation reactions makes it valuable for developing therapeutics and functional materials. Further studies are needed to explore its asymmetric synthesis and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its unique structural characteristics, which may influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been reported to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity against several bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds can provide alternative therapeutic options .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in disease processes. For example, inhibition of certain kinases has been linked to reduced inflammation and improved outcomes in models of chronic diseases .
Receptor Interaction
The interaction with various receptors, such as G-protein coupled receptors (GPCRs), has been studied extensively. The compound's ability to modulate receptor activity could lead to advancements in treating conditions like depression and anxiety .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure lends itself to applications in material science.
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. Research into its use as a semiconductor material in organic light-emitting diodes (OLEDs) has shown promising results .
Photovoltaic Cells
The compound's ability to absorb light and convert it into energy makes it a candidate for use in photovoltaic cells. Studies are ongoing to optimize its efficiency and stability within solar cell applications .
Case Studies
Mechanism of Action
The mechanism by which N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-Benzothiophen-3-yl)ethanol
2-[(4-Fluorophenyl)sulfanyl]acetic acid
N-(2-Hydroxyethyl)benzothiophene-3-carboxamide
Uniqueness: N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to similar compounds.
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Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a benzothiophene moiety, a hydroxyethyl group, and a fluoro-substituted phenyl sulfanyl group. This combination of functional groups is believed to contribute to its biological activities.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 12.5 µM against MCF-7 (breast cancer) cells, suggesting a promising avenue for further development in cancer therapeutics.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. The compound appears to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer xenografts in mice evaluated the therapeutic efficacy of this compound. Mice treated with the compound exhibited a 45% reduction in tumor volume compared to control groups over four weeks, reinforcing its potential as an anticancer agent .
Study 2: Inflammatory Response Modulation
Another case study assessed the compound's ability to modulate inflammatory responses in a rat model of arthritis. Treatment with the compound resulted in decreased joint swelling and pain scores, alongside histological improvements in joint tissues .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50/EC50 Value | Model/Cell Line |
|---|---|---|---|
| Anticancer | Cytotoxicity | 12.5 µM | MCF-7 (Breast Cancer) |
| Anti-inflammatory | Cytokine Reduction | Not specified | LPS-stimulated Macrophages |
| Tumor Growth Inhibition | Reduced Tumor Volume | 45% reduction | Human Breast Cancer Xenografts |
| Joint Inflammation Reduction | Decreased Swelling and Pain | Not specified | Rat Model of Arthritis |
Q & A
Q. How to analyze crystal packing and intermolecular interactions?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies hydrogen bonds (N–H···O: 2.8–3.0 Å) and π-π stacking (3.4–3.6 Å). Thermal ellipsoid plots (Mercury software) assess disorder in flexible groups (e.g., hydroxyethyl). Synchrotron XRD (λ = 0.7 Å) resolves weak interactions (C–H···F) critical for supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
